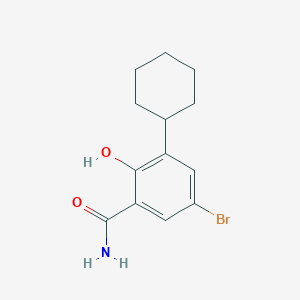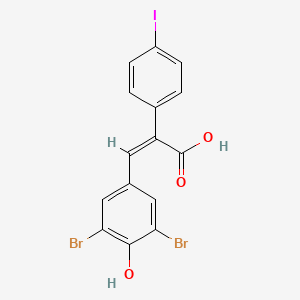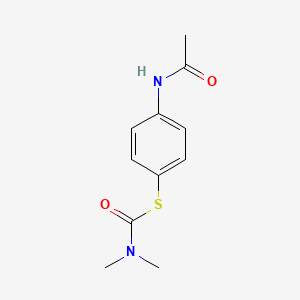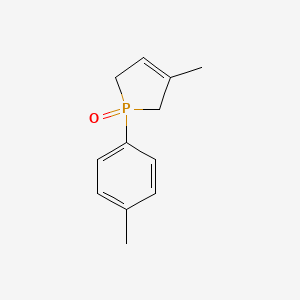![molecular formula C9H18BrN3O2Si2 B14727102 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine CAS No. 6614-55-7](/img/structure/B14727102.png)
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a bromine atom and two trimethylsilyl groups attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine typically involves the reaction of 6-bromo-1,2,4-triazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
6-Bromo-1,2,4-triazine+2(CH3)3SiCl→this compound+2HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to form hydroxyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out using aqueous acid or base.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 6-bromo-3,5-dihydroxy-1,2,4-triazine.
Coupling Reactions: Products are typically biaryl compounds.
Scientific Research Applications
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine involves its reactivity with various nucleophiles and electrophiles The trimethylsilyl groups can be hydrolyzed to reveal reactive hydroxyl groups, which can further participate in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,4-triazine: Lacks the trimethylsilyl groups, making it less reactive in certain types of reactions.
3,5-Bis[(trimethylsilyl)oxy]-1,2,4-triazine:
Uniqueness
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is unique due to the presence of both bromine and trimethylsilyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic applications.
Properties
CAS No. |
6614-55-7 |
|---|---|
Molecular Formula |
C9H18BrN3O2Si2 |
Molecular Weight |
336.33 g/mol |
IUPAC Name |
(6-bromo-3-trimethylsilyloxy-1,2,4-triazin-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H18BrN3O2Si2/c1-16(2,3)14-8-7(10)12-13-9(11-8)15-17(4,5)6/h1-6H3 |
InChI Key |
AATYCLGQYQFKRY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(N=NC(=N1)O[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)





![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
